Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3INO2. It is characterized by the presence of an ethyl ester group, an amino group, an iodine atom, and a trifluoromethyl group attached to a benzoate ring.
Preparation Methods
The synthesis of ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces an acyl group onto the benzene ring.
Nitration: The acylated benzene undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The amino group can engage in coupling reactions to form azo compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate: Contains a chlorine atom instead of iodine.
Ethyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate: Contains a fluorine atom instead of iodine.
The presence of the iodine atom in this compound makes it unique due to iodine’s larger atomic size and higher polarizability, which can influence the compound’s reactivity and interactions .
Properties
IUPAC Name |
ethyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3INO2/c1-2-17-9(16)6-3-5(10(11,12)13)4-7(14)8(6)15/h3-4H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVPBUXCNBQIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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